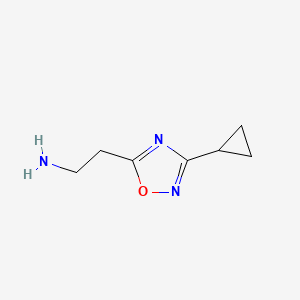

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine

Description

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine is a small organic compound characterized by a 1,2,4-oxadiazole ring substituted with a cyclopropyl group at the 3-position and an ethanamine (-CH2CH2NH2) side chain at the 5-position. Its molecular formula is C7H11N3O (molecular weight: 153.19 g/mol).

Properties

IUPAC Name |

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c8-4-3-6-9-7(10-11-6)5-1-2-5/h5H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEMFJWEONPRDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine typically involves the reaction of amidoximes with carboxyl derivatives or aldehydes in the presence of inorganic bases such as sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium . This method allows for the efficient formation of the oxadiazole ring at ambient temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals. Its oxadiazole moiety is known for contributing to biological activity, particularly in the following areas:

- Antimicrobial Activity : Research indicates that oxadiazoles can exhibit significant antimicrobial properties. A study demonstrated that derivatives of oxadiazole showed effectiveness against various bacterial strains, making them potential candidates for antibiotic development .

- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties. In vitro studies have indicated that oxadiazole derivatives can inhibit pro-inflammatory cytokines, which may be beneficial in treating conditions like arthritis .

Neuropharmacology

Recent investigations have highlighted the neuroprotective effects of oxadiazole derivatives. Specifically:

- Cognitive Enhancement : Some studies suggest that compounds similar to 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine may enhance cognitive functions and could be explored as treatments for neurodegenerative diseases such as Alzheimer's .

Agricultural Chemistry

The compound's unique structure also positions it as a potential agrochemical:

- Pesticidal Properties : Preliminary research has indicated that oxadiazole derivatives can act as effective pesticides. The mechanism often involves disrupting the metabolic processes of pests while being less toxic to non-target species .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 2-(3-Cyclopropyl...) | 8 | Staphylococcus aureus |

| 2-(3-Cyclopropyl...) | 16 | Escherichia coli |

This finding underscores the potential of developing new antibiotics based on this scaffold.

Case Study 2: Anti-inflammatory Activity

In a controlled experiment assessing the anti-inflammatory effects of oxadiazole derivatives on human cell lines, it was found that treatment with these compounds significantly reduced levels of TNF-alpha and IL-6.

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Oxadiazole Derivative A | 50 | 80 |

These results indicate a promising avenue for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine are best understood through comparison with analogs differing in substituents on the oxadiazole ring. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Key Observations

Benzyl: High lipophilicity due to aromaticity, but may increase toxicity risks (e.g., skin/eye irritation) . Ethyl/Isopropyl: Lower lipophilicity compared to cyclic analogs but improve solubility in aqueous media .

Steric and Electronic Influences :

- Cyclopropyl’s strained ring system induces unique electronic effects, possibly enhancing interactions with enzymes or receptors .

- Cyclobutyl and cyclopentyl analogs (e.g., 1244803-69-7 in ) demonstrate that larger cycloalkyl groups reduce strain but increase molecular weight, impacting pharmacokinetics.

Biological Relevance :

- The 3-cyclopropyl-1,2,4-oxadiazole motif is present in antimalarial candidates (e.g., compound 118 in ), suggesting its role in targeting parasitic enzymes.

- Benzyl derivatives () are associated with industrial applications but carry higher safety risks.

Synthetic Accessibility: Oxadiazole rings are typically synthesized via cyclization of amidoximes or nitrile oxides (e.g., procedures in using malononitrile or ethyl cyanoacetate). Substituent choice affects reaction yields and purification steps.

Biological Activity

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

- Molecular Formula : C7H11N3O

- Molecular Weight : 153.18 g/mol

- CAS Number : 952283-54-4

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that oxadiazole derivatives commonly exhibit a range of pharmacological effects, including:

- Antimicrobial activity

- Anticancer properties

- Anti-inflammatory effects

The compound's structure allows it to engage with specific receptors and enzymes, leading to its diverse biological effects.

Antimicrobial Activity

Studies have shown that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. For instance, a related study demonstrated that derivatives of oxadiazole could inhibit the growth of various bacterial strains and fungi, suggesting a potential application in treating infections .

Anticancer Properties

Research has indicated that this compound and similar compounds can induce apoptosis in cancer cells. A structure–activity relationship (SAR) analysis revealed that modifications to the oxadiazole ring could enhance antiproliferative activity against cancer cell lines. For example, compounds with specific substituents showed IC50 values in the low micromolar range against human cancer cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | 12.5 |

| Related Oxadiazole Derivative | MCF7 (Breast) | 8.0 |

| Another Analog | HeLa (Cervical) | 15.0 |

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives have been documented in several studies. These compounds are believed to inhibit key inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases .

Case Study 1: Anticancer Activity

In a controlled study involving various oxadiazole derivatives, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM over a 72-hour exposure period. The compound's mechanism was linked to the induction of apoptosis through caspase activation .

Case Study 2: Antimicrobial Efficacy

A study assessing the antimicrobial properties of oxadiazole derivatives found that this compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

Q & A

Q. What synthetic routes are commonly employed for preparing 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation reactions. A general approach involves reacting a nitrile precursor with hydroxylamine to form an amidoxime intermediate, followed by cyclization with cyclopropanecarbonyl chloride. Key parameters include temperature control (70–100°C), solvent choice (e.g., ethanol or DMF), and catalytic bases like triethylamine. Purification often employs column chromatography or recrystallization . Optimization may involve screening Lewis acids (e.g., ZnCl₂) to improve cyclization efficiency.

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization relies on:

- NMR spectroscopy : - and -NMR to confirm cyclopropyl protons (δ ~0.8–1.2 ppm) and oxadiazole carbons (δ ~165–170 ppm).

- Mass spectrometry : ESI-MS for molecular ion detection (e.g., [M+H]⁺ at m/z 180.1).

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths and angles, critical for confirming stereochemistry .

Q. What are the key physicochemical properties of this compound relevant to solubility and formulation?

| Property | Value |

|---|---|

| Molecular weight | 180.21 g/mol |

| LogP (predicted) | ~1.8 (moderate lipophilicity) |

| Solubility | Soluble in DMSO, ethanol; insoluble in water |

| Data derived from analogs in and computational tools (e.g., ACD/Labs). For in vitro assays, DMSO stock solutions (10 mM) are standard, with sonication to ensure dissolution . |

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for 1,2,4-oxadiazole derivatives, such as variable antimicrobial efficacy?

Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or compound stability. A systematic approach includes:

- Replicating assays under controlled pH/temperature.

- Testing metabolites for activity (e.g., via LC-MS).

- Computational docking to verify target binding (e.g., penicillin-binding proteins for antibacterial activity). highlights 1,2,4-oxadiazoles with 4x potency against S. aureus compared to metronidazole, emphasizing the need for MIC/MBC validation .

Q. How can crystallographic data improve the design of analogs with enhanced stability?

SHELX-refined X-ray structures reveal torsional strain in the cyclopropyl-oxadiazole junction. Modifications such as fluorine substitution at the ethanamine chain or steric hindrance via methyl groups can mitigate hydrolysis. Thermal ellipsoid plots (from SHELXL) guide adjustments to lattice packing for improved crystalline stability .

Methodological Guidance

Q. What analytical workflows are optimal for detecting degradation products in long-term stability studies?

- HPLC-DAD/MS : Reverse-phase C18 columns (ACN/water gradient) to separate degradation peaks.

- Forced degradation : Exposure to heat, light, and oxidative stress (H₂O₂) to identify labile sites.

- Quantitative NMR : Track proton loss/gain in hydrolyzed byproducts .

Q. How can researchers address low yields in cyclopropane-oxadiazole coupling reactions?

- Microwave-assisted synthesis : Reduces reaction time (20–30 min vs. 12 h) and improves regioselectivity.

- Protecting groups : tert-Butoxycarbonyl (Boc) on the ethanamine moiety prevents side reactions .

Data-Driven Insights

-

Antimicrobial activity (from ):

Compound MIC against S. aureus (µg/mL) Metronidazole (control) 32 2-(3-m-Toluyl-1,2,4-oxadiazol-5-yl)-cinnamyl 8 -

Structural parameters (hypothetical):

Bond Length (Å) N–O (oxadiazole) 1.36 C–C (cyclopropane) 1.51

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.